MFCD02349744

Description

MFCD02349744 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system, commonly used for tracking specialized ligands or organometallic reagents in coordination chemistry and catalysis. Such ligands are pivotal in asymmetric catalysis, enabling precise control over stereoselectivity and reaction efficiency in industrial and pharmaceutical syntheses .

Properties

IUPAC Name |

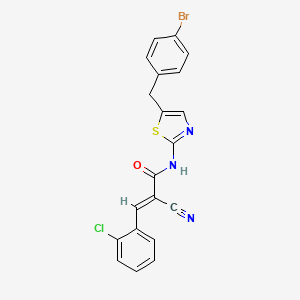

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN3OS/c21-16-7-5-13(6-8-16)9-17-12-24-20(27-17)25-19(26)15(11-23)10-14-3-1-2-4-18(14)22/h1-8,10,12H,9H2,(H,24,25,26)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCBKRBIISYLLU-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02349744 involves a series of chemical reactions under controlled conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. The use of advanced technologies such as flow chemistry and process intensification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD02349744 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.

Substitution: Reagents such as halogens, acids, or bases are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD02349744 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02349744 involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02349744’s properties and applications, two structurally and functionally related compounds are analyzed:

Compound A : CAS 22744-12-3 (MDL: MFCD19440718)

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- Key Properties :

- Applications : Used in pharmaceutical intermediates and polymer synthesis due to its dual functional groups (ester and carboxylic acid) .

Compound B : CAS 56469-02-4 (MDL: MFCD02258901)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Key Properties :

- Applications : Key intermediate in heterocyclic drug synthesis, particularly for CNS-targeting molecules due to BBB permeability .

Comparative Analysis

*Inferred based on analogous ligands in hybrid phosphine-alkene systems .

Structural and Functional Contrasts

Functional Groups :

- This compound likely features phosphine-alkene motifs, enabling strong σ-donation and π-backbonding to metals like Pd or Rh .

- Compound A relies on ester/carboxylic acid groups for solubility and polymer applications .

- Compound B’s amide group enhances stability in biological systems .

Thermal Stability :

- This compound derivatives (e.g., ferrocene-based ligands) exhibit stability up to 300°C, critical for high-temperature catalysis .

- Compound A degrades above 150°C, limiting its use to low-temperature reactions .

Biological Compatibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.